![molecular formula C9H12N4O B1461188 1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one CAS No. 1638642-95-1](/img/structure/B1461188.png)

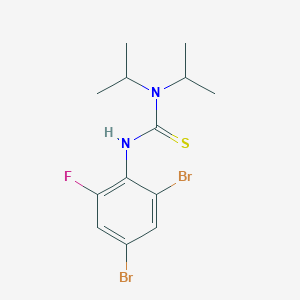

1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

Overview

Description

The compound “1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one” has a CAS Number of 1638642-95-1 and a molecular weight of 192.22 . It is stored at room temperature and appears as a powder .

Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involve the annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N4O/c1-5-8(7(3)14)6(2)13-9(12-5)10-4-11-13/h4,6H,1-3H3,(H,10,11,12) and the InChI key is QWWCTDRTVYQDCX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound has a melting point of 167-169°C . The predicted boiling point is 290.8±50.0 °C .Scientific Research Applications

Synthesis and Chemical Properties

A study by Asghari et al. (2016) described the synthesis of derivatives related to the compound of interest, focusing on their potential as inhibitors of 15-lipoxygenase, an enzyme involved in the metabolism of fatty acids, which could have implications for inflammatory diseases. The synthesis process involved creating new derivatives that showed promising inhibition rates, suggesting potential therapeutic applications (Asghari et al., 2016).

Karami et al. (2015) developed an environmentally friendly synthesis method for related compounds, emphasizing the importance of green chemistry principles. This method involves a one-pot condensation process that is both catalyst- and solvent-free, highlighting the potential for more sustainable chemical synthesis approaches (Karami et al., 2015).

Research by Vas’kevich et al. (2006) focused on the synthesis of amino derivatives of triazolopyrimidine, demonstrating the versatility of the core structure in producing compounds with varied functional groups. These modifications could extend the range of chemical and biological properties of these compounds, making them suitable for diverse applications (Vas’kevich et al., 2006).

Potential Biological and Pharmaceutical Applications

- Abdelriheem et al. (2017) explored the synthesis of new derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, examining their effects against bacterial and fungal species. This research suggests the potential of such compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Abdelriheem et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been described as inhibitors of cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) in the cardiovascular system .

Mode of Action

Similar compounds have been found to bind selectively at a given camp pde site, inhibiting the enzyme’s activity . This inhibition can lead to an increase in intracellular cAMP levels, which can have various downstream effects depending on the cell type and the specific biochemical pathways involved.

Biochemical Pathways

For instance, increased cAMP levels can activate protein kinase A (PKA), which can phosphorylate various target proteins, leading to changes in cell function .

Result of Action

Similar compounds have been found to have potential as cancer prevention agents, as they can reduce or eliminate free radicals, thereby protecting cells against oxidative injury .

Future Directions

Biochemical Analysis

Biochemical Properties

1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, promoting its polymerization in a manner similar to paclitaxel

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to tubulin, promoting its polymerization and stabilizing microtubules . This action inhibits cell division, leading to cell cycle arrest and apoptosis. Furthermore, it can inhibit certain enzymes, thereby modulating biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal storage conditions . Its activity may degrade over extended periods, affecting its long-term efficacy. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth by promoting tubulin polymerization . At higher doses, it can cause toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, while toxicity increases.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound can also affect metabolic flux, leading to changes in the levels of various metabolites. These interactions highlight its potential impact on overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific targets to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended targets, such as tubulin in the cytoplasm, to exert its biological effects.

Properties

IUPAC Name |

1-(5,7-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-5-8(7(3)14)6(2)13-9(12-5)10-4-11-13/h4,6H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWCTDRTVYQDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(NC2=NC=NN12)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride](/img/structure/B1461124.png)

![6-Ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1461125.png)

![(E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine](/img/structure/B1461127.png)